1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrrolidinone ring with a hydroxyiminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from readily available precursors such as 3-chloro-5-(trifluoromethyl)aniline.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via cyclization reactions, often involving intermediates like 2-pyrrolidinone.
Hydroxyiminomethyl Group Addition: The hydroxyiminomethyl group is added through a reaction with hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyiminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-aminopyrrolidin-2-one: Similar structure but with an amino group instead of the hydroxyiminomethyl group.
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-hydroxypyrrolidin-2-one: Similar structure but with a hydroxyl group instead of the hydroxyiminomethyl group.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c12-8-3-7(11(13,14)15)5-16-9(8)18-2-1-6(4-17-20)10(18)19/h3-6,20H,1-2H2/b17-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJQYBELRFGBL-INGKJJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N\O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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